Azalomycin F
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Overview
Description
Azalomycin F is a natural guanidine-containing polyhydroxy macrolide produced by Streptomyces strains. It exhibits remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has garnered significant attention due to its potential as a new antimicrobial agent in the fight against antimicrobial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azalomycin F is primarily produced by fermentation of Streptomyces strains. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound . The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Azalomycin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antimicrobial properties and reduced toxicity .
Scientific Research Applications
Azalomycin F has a wide range of scientific research applications:
Mechanism of Action
Azalomycin F exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of bacterial cell membranes . It disrupts the cell envelope, leading to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain interacts with the active center of LTA synthetase, inhibiting LTA biosynthesis and accelerating LTA release .
Comparison with Similar Compounds
Azalomycin F is part of a family of guanidine-containing polyhydroxy macrolides. Similar compounds include niphimycins and other azalomycin analogs . What sets this compound apart is its broad-spectrum antimicrobial activity and its ability to disrupt bacterial biofilms . This makes it a unique and valuable compound in the fight against antimicrobial resistance.
Properties
CAS No. |
11003-24-0 |
---|---|
Molecular Formula |
C55H93N3O17 |
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |
InChI Key |
UVUPYXTUQSCQRV-PEKXHOPKSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Synonyms |
azalomycin F azalomycin-F |
Origin of Product |
United States |
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